molecular formula C23H36N4O20P2 B1234061 Uridine-5'-diphosphate-n-acetylmuramoyl-l-alanine

Uridine-5'-diphosphate-n-acetylmuramoyl-l-alanine

Cat. No.: B1234061
M. Wt: 750.5 g/mol
InChI Key: NTMMCWJNQNKACG-KBKUWGQMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanine involves the enzymatic ligation of L-alanine to Uridine-5’-Diphosphate-N-Acetylmuramic acid. This reaction is catalyzed by the enzyme UDP-N-acetylmuramate–L-alanine ligase (MurC) in the presence of ATP . The reaction conditions typically include a buffered aqueous solution with a pH range of 7.5 to 8.5, and the reaction is carried out at a temperature of 25-37°C .

Industrial Production Methods

Industrial production of Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanine is achieved through fermentation processes using genetically engineered bacterial strains. These strains are designed to overexpress the necessary enzymes, including MurC, to facilitate the efficient production of the compound . The fermentation broth is then subjected to purification processes such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanine undergoes several types of chemical reactions, including:

    Substitution Reactions: Involving the replacement of functional groups within the molecule.

    Hydrolysis: Breaking down the compound into its constituent parts in the presence of water.

    Ligase Reactions: Catalyzed by specific enzymes to form new bonds.

Common Reagents and Conditions

Common reagents used in these reactions include ATP, L-alanine, and various buffer solutions . The conditions typically involve maintaining a neutral to slightly alkaline pH and moderate temperatures (25-37°C) .

Major Products Formed

The major products formed from these reactions include Uridine-5’-Diphosphate-N-Acetylmuramic acid and L-alanine, which are the building blocks for further biosynthetic processes .

Mechanism of Action

Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanine exerts its effects by serving as a substrate for the enzyme UDP-N-acetylmuramoylalanine–D-glutamate ligase (MurD). This enzyme catalyzes the addition of D-glutamic acid to the compound, which is a critical step in the biosynthesis of peptidoglycan . The molecular targets involved include the MurC and MurD enzymes, which are essential for bacterial cell wall formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanine is unique due to its specific role in the early stages of peptidoglycan biosynthesis. Its interaction with the MurC enzyme distinguishes it from other similar compounds that interact with different enzymes in the biosynthetic pathway .

Properties

Molecular Formula

C23H36N4O20P2

Molecular Weight

750.5 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoic acid

InChI

InChI=1S/C23H36N4O20P2/c1-8(21(35)36)24-19(34)9(2)43-18-14(25-10(3)29)22(45-11(6-28)16(18)32)46-49(40,41)47-48(38,39)42-7-12-15(31)17(33)20(44-12)27-5-4-13(30)26-23(27)37/h4-5,8-9,11-12,14-18,20,22,28,31-33H,6-7H2,1-3H3,(H,24,34)(H,25,29)(H,35,36)(H,38,39)(H,40,41)(H,26,30,37)/t8-,9+,11+,12+,14+,15+,16+,17+,18+,20+,22+/m0/s1

InChI Key

NTMMCWJNQNKACG-KBKUWGQMSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

SMILES

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Canonical SMILES

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uridine-5'-diphosphate-n-acetylmuramoyl-l-alanine
Reactant of Route 2
Uridine-5'-diphosphate-n-acetylmuramoyl-l-alanine
Reactant of Route 3
Reactant of Route 3
Uridine-5'-diphosphate-n-acetylmuramoyl-l-alanine
Reactant of Route 4
Uridine-5'-diphosphate-n-acetylmuramoyl-l-alanine
Reactant of Route 5
Uridine-5'-diphosphate-n-acetylmuramoyl-l-alanine
Reactant of Route 6
Uridine-5'-diphosphate-n-acetylmuramoyl-l-alanine

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